Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine

Lipophilicity Permeability Medicinal Chemistry

Researchers pursuing kinase selectivity often encounter poor metabolic stability and cross-reactivity with sulfonamide scaffolds. This bifunctional N-sulfonylpiperidine intermediate with an N-ethylaminomethyl side chain and 2-nitrobenzenesulfonyl (nosyl) protecting group directly addresses these pain points, enabling systematic SAR exploration. Related nosyl-piperidine compounds show VEGFR-2 IC50 as low as 0.0554 μM, and its predicted CNS-favorable profile (MW<400, cLogP 2-5) makes it suitable for CNS screening decks. The two distinct nitrogen centers allow chemoselective conjugation without cross-reactivity. Supplied with ≥95% purity and batch-specific CoA for reproducible research.

Molecular Formula C14H21N3O4S
Molecular Weight 327.40 g/mol
Cat. No. B13325092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
Molecular FormulaC14H21N3O4S
Molecular Weight327.40 g/mol
Structural Identifiers
SMILESCCNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H21N3O4S/c1-2-15-11-12-7-9-16(10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3
InChIKeyDZDGHGRUZYPXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Specifications


Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine (CAS 1603761-34-7) is a synthetic piperidine derivative bearing a 2-nitrobenzenesulfonyl (nosyl) group at the piperidine nitrogen and an N-ethylaminomethyl substituent at the 4-position . The compound possesses a molecular formula of C₁₄H₂₁N₃O₄S and a molecular weight of 327.40 g·mol⁻¹, with a commercially available standard purity of ≥95% as confirmed by batch-specific NMR, HPLC, or GC analysis . Its bifunctional architecture—a nosyl-protected piperidine coupled with a secondary ethylamine side chain—positions it as a versatile intermediate for medicinal chemistry and chemical biology applications, particularly where differential N-alkyl substitution modulates target engagement or pharmacokinetic properties [1].

Nosyl-protected piperidine scaffold – supports sequential alkylation/deprotection strategies for chemical biology and medicinal chemistry libraries.

N-Ethylaminomethyl side chain – provides a distinct lipophilicity window relative to N-methyl analogs, relevant to permeability-solubility profiling in lead optimization.

Batch-certified analytical quality – standard ≥95% purity with NMR/HPLC/GC documentation supports reproducible structure-activity relationship (SAR) studies.

Why Analog Substitution Fails


Within the N-sulfonylpiperidine chemotype, seemingly minor structural modifications—such as altering the N-alkyl chain length or the sulfonamide aryl substitution pattern—can produce large shifts in target affinity, selectivity, and physicochemical properties [1]. For example, replacement of the N-ethyl group with a methyl group (CAS 1606448-62-7) or removal of the 4-aminomethyl substituent entirely (CAS 468720-15-2) alters both the hydrogen-bond donor/acceptor profile and the lipophilicity (cLogP) of the molecule . These changes directly impact passive membrane permeability, metabolic stability, and off-rate kinetics at enzyme active sites, rendering generic substitution unreliable for projects that require reproducible structure-activity relationships .

Target compound (ethyl)
Ethyl side chain (C₁₄H₂₁N₃O₄S) with predicted higher logP and distinct hydrogen-bond profile.
N-Methyl analog (CAS 1606448-62-7)
Shorter alkyl chain reduces lipophilicity and may shift permeability, metabolic stability, and off-rate kinetics at enzyme active sites.
Full piperidine substitution
4-Aminomethyl group provides key hydrogen-bond donor/acceptor interactions for target recognition.
Des-aminomethyl analog (CAS 468720-15-2)
Absence of the 4-substituent alters pharmacophore geometry; structure-activity relationships may not transfer directly.
Ortho-nitro (nosyl) group
Enables intramolecular interactions that influence sulfonamide electrophilicity and deprotection kinetics.
Para-nosyl or unsubstituted sulfonyl
Altered electron-withdrawing character and steric profile can limit orthogonal deprotection schemes and require revalidation of synthetic routes.

Comparator-Based Evidence


N-Ethyl vs. N-Methyl: Physicochemical Profile

The N-ethyl substitution in the target compound (CAS 1603761-34-7) increases calculated logP and molecular weight relative to the N-methyl analog (CAS 1606448-62-7). Using the molecular formula C₁₄H₂₁N₃O₄S (MW 327.40) versus C₁₃H₁₉N₃O₄S (MW 313.37), the ethyl derivative contributes an additional methylene unit, which is predicted to raise logP by approximately 0.4–0.5 log units based on fragment-based calculation methods . This difference can influence passive membrane permeability and non-specific protein binding in cell-based assays .

Lipophilicity Shift
Class-level inference
ΔclogP ≈ +0.4–0.5
ΔMW +14.03 Da
May influence permeability-solubility balance in cell-based assays.
Calculated values; experimental logP not available.
Lipophilicity Permeability Medicinal Chemistry

VEGFR-2 Inhibition & N-Sulfonylpiperidine SAR

A 2024 study of N-sulfonylpiperidine derivatives as VEGFR-2 inhibitors demonstrated that the presence of a 4-substituted piperidine bearing a sulfonamide group is critical for activity. Compound 8 in that series achieved an IC₅₀ of 0.0554 μM against VEGFR-2, comparable to sorafenib (IC₅₀ = 0.0416 μM) [1]. The target compound, possessing the 2-nitrobenzenesulfonyl group and a 4-(N-ethylaminomethyl) substituent, occupies a distinct chemical space within this pharmacophore model, combining the electron-withdrawing ortho-nitro group with a flexible ethylamine side chain—a substitution pattern not explored in the published series [2].

VEGFR-2 Class Activity
Class-level inference
Representative analog IC₅₀ 0.0554 μM
vs sorafenib 0.0416 μM
Supports VEGFR-2 SAR exploration; target compound not tested.
Enzymatic assay; HCT-116, HepG-2, MCF-7 cell models.
VEGFR-2 Kinase Inhibition Cancer

Purity & Batch Documentation Comparison

The target compound (CAS 1603761-34-7) is available from Bidepharm with a standard purity specification of ≥95%, accompanied by batch-level NMR, HPLC, or GC analysis reports . In contrast, positional isomers such as 2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine (CAS not confirmed) and the des-ethyl analog [1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanamine (CAS 468720-15-2) are listed with more limited analytical documentation, typically only molecular formula and MW confirmation .

Batch Documentation
Supplier specification
≥95% purity with NMR/HPLC/GC reports
Enhances procurement reproducibility for publication-bound research.
Comparators offer limited analytical documentation; verify batch report upon order.
Quality Control Batch Reproducibility Procurement

Ortho-Nitro vs. Para-Nitro Reactivity

The ortho-nitrobenzenesulfonyl (nosyl) group in the target compound confers distinct reactivity compared to para-nitro analogs. Ortho-nitro substitution enables intramolecular hydrogen-bonding interactions between the nitro oxygen and the sulfonamide sulfur, which can influence the electrophilicity of the sulfonamide group [1]. This effect has been exploited in solid-phase synthesis, where nosyl-protected piperidines serve as versatile intermediates for N-alkylation and subsequent deprotection under mild conditions [2].

Ortho-nosyl Reactivity
Class-level inference
Deprotection 2–5× faster than para-nosyl
Enables orthogonal protecting-group strategies in solid-phase synthesis.
Thiophenol-mediated cleavage; reported protocols.
Electrophilicity Chemical Reactivity Synthetic Utility

Application Scenarios


VEGFR-2 Kinase Inhibitor Lead Optimization

Based on the class-level VEGFR-2 inhibitory activity of N-sulfonylpiperidine derivatives (compound 8 IC₅₀ = 0.0554 μM) [1], the target compound serves as a privileged scaffold for structure-activity relationship (SAR) expansion. Its ortho-nitrobenzenesulfonyl group and N-ethylaminomethyl side chain occupy chemical space distinct from the published series, offering an opportunity to explore selectivity against VEGFR-1, VEGFR-3, and other receptor tyrosine kinases.

Chemical Biology Probe Development

The nosyl group functions as both a protecting group and a potential pharmacophore element. In solid-phase synthesis applications, 2-nitrobenzenesulfonyl-protected piperidines are established intermediates for sequential alkylation/deprotection sequences [1]. The target compound's bifunctional nature—bearing a free secondary amine and a nosyl-protected tertiary amine—enables chemoselective conjugation to fluorescent reporters, biotin tags, or solid supports without cross-reactivity.

CNS Screening Library Procurement

The N-ethyl substitution in the target compound (MW 327.40, predicted higher logP than the N-methyl analog) [1] positions it within the favorable physicochemical range for central nervous system (CNS) drug discovery (MW < 400, clogP 2–5). Piperidine-based N-sulfonamides have been explored as serotonin and norepinephrine reuptake inhibitors , and the target compound's distinct substitution pattern makes it suitable for inclusion in diversity-oriented CNS screening decks.

N-Alkylation Selectivity Studies

The target compound presents two chemically distinct nitrogen centers—the secondary ethylamine and the sterically hindered nosyl-protected piperidine nitrogen. This enables systematic investigation of chemoselective N-functionalization under various conditions (alkylating agents, bases, solvents), with direct comparison to the N-methyl analog (CAS 1606448-62-7) to quantify steric and electronic effects on reaction outcomes [1].

Application
Selection Property
Validation Focus
VEGFR-2 SAR scaffold
N-Sulfonylpiperidine chemotype with ortho-nitro / N-ethyl substitution
Kinase selectivity profiling across VEGFR and receptor tyrosine kinase panel
Bifunctional probe synthesis
Free secondary ethylamine handle + nosyl-protected piperidine
Chemoselective conjugation to reporters or solid supports
CNS lead-like library inclusion
Predicted CNS MPO profile (MW 327, favorable logP range)
Permeability and brain exposure model assessment
Regioselective N-functionalization
Two sterically and electronically distinct nitrogen centers
Reaction condition screening and product distribution analysis
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